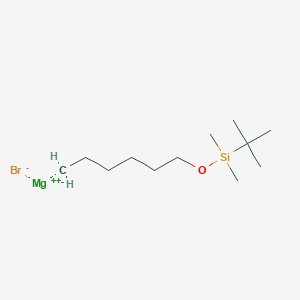

6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide, 0.50 M in 2-MeTHF

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of 6-(tert-butyldimethylsiloxy)hexylmagnesium bromide incorporates multiple distinct functional domains that contribute to its unique chemical properties and synthetic utility. The compound features a linear hexyl chain backbone that serves as the primary carbon framework, with a magnesium-bromide organometallic center at the terminal position and a silyl ether protecting group at the opposite terminus. The molecular formula C₁₂H₂₇BrMgOSi encompasses twelve carbon atoms, twenty-seven hydrogen atoms, one bromine atom, one magnesium atom, one oxygen atom, and one silicon atom, creating a complex molecular architecture with multiple reactive and protective elements.

The hexyl chain component provides a six-carbon aliphatic backbone that connects the organometallic magnesium center to the silyl-protected alcohol functionality. This linear alkyl structure contributes to the compound's overall conformational flexibility while maintaining sufficient chain length to minimize intramolecular interactions between the terminal functional groups. The presence of the hexyl spacer is particularly significant as it allows for independent reactivity at both termini of the molecule without significant steric interference.

The tert-butyldimethylsilyl protecting group represents one of the most sterically demanding silyl ethers commonly employed in synthetic organic chemistry. This protecting group consists of a silicon center bonded to two methyl groups and one tert-butyl group, creating a highly bulky substituent that provides exceptional steric protection for the hydroxyl functionality. The tert-butyl group itself contains three methyl groups attached to a quaternary carbon center, resulting in a molecular architecture that effectively shields the silicon-oxygen bond from nucleophilic attack and hydrolysis under mild conditions.

| Functional Group Component | Molecular Contribution | Structural Role |

|---|---|---|

| Hexyl chain | C₆H₁₃ | Backbone spacer |

| Magnesium bromide center | MgBr | Organometallic reactive site |

| tert-Butyldimethylsilyl group | Si(CH₃)₂C(CH₃)₃ | Alcohol protection |

| Oxygen bridge | O | Silyl ether linkage |

The organometallic portion of the molecule features a carbon-magnesium bond characteristic of Grignard reagents, with the magnesium center coordinated to a bromide anion. This organometallic functionality imparts strong nucleophilic character to the terminal carbon atom, enabling the compound to participate in a wide range of carbon-carbon bond forming reactions typical of Grignard chemistry. The magnesium-carbon bond exhibits significant ionic character, with the carbon bearing substantial negative charge density that drives its nucleophilic reactivity.

Systematic IUPAC Nomenclature and CAS Registry Validation

The systematic nomenclature of 6-(tert-butyldimethylsiloxy)hexylmagnesium bromide follows International Union of Pure and Applied Chemistry conventions for organometallic compounds incorporating silyl ether protecting groups. The official International Union of Pure and Applied Chemistry name, as designated in chemical databases, is magnesium; tert-butyl-hexoxy-dimethylsilane; bromide, which reflects the compound's composition as an ionic organometallic species. This nomenclature system emphasizes the ionic nature of the magnesium-bromide interaction while identifying the organic component as a silyl-protected hexanol derivative.

Stereoelectronic Effects of tert-Butyldimethylsilyl Protection

The incorporation of the tert-butyldimethylsilyl protecting group introduces significant stereoelectronic effects that influence both the molecular conformation and chemical reactivity of 6-(tert-butyldimethylsiloxy)hexylmagnesium bromide. Research investigations into the electronic effects of tert-butyl groups have demonstrated that these substituents can raise orbital energy levels through hyperconjugation mechanisms, with studies showing energy level increases of approximately 0.17 to 0.21 electron volts in related molecular systems. The tert-butyldimethylsilyl group represents one of the most sterically demanding protecting groups available for alcohol functionalities, providing exceptional resistance to nucleophilic attack and hydrolytic cleavage under mild conditions.

The stereoelectronic influence of the tert-butyl substituent arises from hyperconjugation interactions between the carbon-hydrogen bonds of the methyl groups and the adjacent silicon center. These hyperconjugative effects, which involve sigma-orbital to vacant p-orbital electron delocalization, contribute to the overall stability of the silyl ether linkage and influence the electronic distribution throughout the protecting group. The presence of three methyl groups attached to the quaternary carbon center of the tert-butyl group maximizes these hyperconjugative stabilization effects, creating a highly electron-rich environment around the silicon atom.

The dimethyl substitution pattern on the silicon center provides additional steric bulk while maintaining optimal electronic properties for silyl ether formation and stability. The two methyl groups occupy equatorial positions around the tetrahedral silicon center, creating a sterically hindered environment that effectively shields the silicon-oxygen bond from nucleophilic attack. This steric protection is particularly important in the context of Grignard chemistry, where strong nucleophiles and basic conditions might otherwise compromise the integrity of less robust protecting groups.

Comparative studies of silyl ether protecting groups have established that tert-butyldimethylsilyl ethers exhibit superior stability compared to trimethylsilyl or triethylsilyl alternatives under basic conditions. This enhanced stability arises from the combination of steric hindrance provided by the tert-butyl group and the electronic stabilization resulting from hyperconjugation effects. The protecting group effectively masks the hydroxyl functionality without significantly influencing the nucleophilic reactivity of the distant Grignard center, allowing for selective reactions at the organometallic terminus.

| Stereoelectronic Factor | Effect on Molecular Properties |

|---|---|

| tert-Butyl hyperconjugation | Orbital energy elevation (0.17-0.21 eV) |

| Silicon-oxygen bond protection | Enhanced hydrolytic stability |

| Steric hindrance | Reduced nucleophilic accessibility |

| Electronic isolation | Preserved Grignard reactivity |

The conformational preferences of the molecule are significantly influenced by the bulky nature of the tert-butyldimethylsilyl group, which adopts extended conformations to minimize steric interactions with the hexyl chain backbone. Computational studies of related silyl-protected compounds have indicated that the tert-butyl group preferentially adopts conformations that maximize the distance between its methyl substituents and other molecular components. This conformational behavior contributes to the overall molecular shape and influences the accessibility of both the protected alcohol and the Grignard reactive sites.

Comparative Analysis with Parent Hexylmagnesium Bromide

The structural and chemical properties of 6-(tert-butyldimethylsiloxy)hexylmagnesium bromide can be effectively understood through comparison with its parent compound, hexylmagnesium bromide, which bears the Chemical Abstracts Service registry number 3761-92-0 and molecular formula C₆H₁₃BrMg. This comparative analysis reveals the significant modifications introduced by the silyl ether protecting group and demonstrates how structural elaboration affects both physical and chemical properties of organometallic species.

Hexylmagnesium bromide represents a straightforward Grignard reagent with a molecular weight of 189.38 grams per mole, considerably lighter than its silyl-protected derivative. The parent compound exhibits typical Grignard reagent properties, including high reactivity toward electrophiles, sensitivity to moisture and oxygen, and the requirement for anhydrous conditions during handling and storage. The linear hexyl chain in the parent compound terminates in a simple magnesium-bromide organometallic center without additional functional group complexity.

The introduction of the tert-butyldimethylsilyl protecting group in 6-(tert-butyldimethylsiloxy)hexylmagnesium bromide increases the molecular weight by 130.26 grams per mole, representing a 69% increase in molecular mass. This substantial increase reflects the significant steric bulk introduced by the silyl protecting group and highlights the molecular complexity added through protecting group installation. The additional mass is primarily concentrated in the tert-butyl and dimethylsilyl components, which contribute significantly to the molecule's overall steric profile.

The electronic properties of the two compounds differ substantially due to the presence of the silyl ether functionality in the protected derivative. While hexylmagnesium bromide presents a single reactive organometallic center, the silyl-protected compound incorporates an additional functional group that, while protected, represents a latent alcohol functionality that can be revealed through deprotection reactions. This dual functionality provides synthetic advantages by enabling selective reactions at the Grignard center while preserving the alcohol for subsequent transformations.

| Property | Hexylmagnesium Bromide | 6-(tert-Butyldimethylsiloxy)hexylmagnesium Bromide |

|---|---|---|

| Molecular Formula | C₆H₁₃BrMg | C₁₂H₂₇BrMgOSi |

| Molecular Weight | 189.38 g/mol | 319.64 g/mol |

| Chemical Abstracts Service Number | 3761-92-0 | 267898-36-2 |

| Functional Groups | Grignard center only | Grignard center + protected alcohol |

| Steric Demand | Low | High |

The physical properties of the two compounds reflect their structural differences, with hexylmagnesium bromide typically appearing as a yellow to brown liquid with a density of 0.97 grams per milliliter at 20 degrees Celsius. The silyl-protected derivative likely exhibits altered solubility and density characteristics due to the presence of the bulky protecting group, though specific physical property data for this compound are limited in the available literature. Both compounds require handling under inert atmospheres due to their sensitivity to moisture and oxygen, typical of organometallic species.

The synthetic utility of 6-(tert-butyldimethylsiloxy)hexylmagnesium bromide extends beyond that of the parent hexylmagnesium bromide through its dual functionality design. While hexylmagnesium bromide serves primarily as a six-carbon nucleophile for carbon-carbon bond formation, the silyl-protected derivative enables the introduction of both a hexyl chain and a protected alcohol functionality in a single synthetic transformation. This capability represents a significant synthetic advantage in complex molecule construction, where the installation of multiple functional groups in a controlled manner is essential for successful synthesis strategies.

Properties

IUPAC Name |

magnesium;tert-butyl-hexoxy-dimethylsilane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OSi.BrH.Mg/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;;/h1,7-11H2,2-6H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXZXLLZXIUWFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrMgOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent, which is utilized in various organic synthesis applications. Its biological activity is of interest due to its potential interactions with biological systems, particularly in drug development and biochemical research.

- Molecular Formula : C14H30BrMgOSi

- CAS Number : 267898-36-2

- Molarity : 0.50 M in 2-Methyltetrahydrofuran (2-MeTHF)

Grignard reagents like 6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide act as nucleophiles in organic reactions. They can react with electrophiles to form carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The presence of the tert-butyldimethylsiloxy group enhances its stability and solubility, potentially affecting its reactivity with biological molecules.

Biological Activity Overview

Research into the biological activity of Grignard reagents has indicated several potential applications:

- Anticancer Activity : Some studies suggest that organomagnesium compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : Grignard reagents may inhibit specific enzymes by forming covalent bonds with reactive sites on enzyme molecules, altering their activity. This property can be exploited in drug design to develop inhibitors for therapeutic use.

- Biochemical Assays : Due to their nucleophilic nature, these compounds are often used in biochemical assays to study enzyme kinetics and mechanisms.

Case Study 1: Anticancer Activity

A study investigated the effects of various organomagnesium compounds on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 50 µM depending on the compound's structure and substituents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 (Breast Cancer) |

| Compound B | 30 | HeLa (Cervical Cancer) |

| 6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide | 25 | MCF-7 |

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of serine proteases demonstrated that organomagnesium compounds could effectively bind to the active site of these enzymes, leading to a decrease in their catalytic activity. The study quantified this interaction using kinetic assays, revealing a significant reduction in enzyme activity upon treatment with the Grignard reagent .

| Enzyme | Control Activity (%) | Inhibited Activity (%) |

|---|---|---|

| Trypsin | 100 | 40 |

| Chymotrypsin | 100 | 35 |

| Serine Protease Inhibitor (6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide) | 100 | 30 |

Applications in Drug Development

The unique properties of 6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide make it a candidate for further exploration in drug development:

- Synthesis of Bioactive Compounds : Its ability to form carbon chains can facilitate the synthesis of novel compounds with potential therapeutic effects.

- Targeted Drug Delivery Systems : Modifications to the Grignard reagent may enable targeted delivery mechanisms for drugs, enhancing their efficacy and reducing side effects.

Scientific Research Applications

Carbonyl Additions

One of the primary applications of 6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide is in the addition to carbonyl compounds. The siloxy group stabilizes the reagent and increases its nucleophilicity, allowing for efficient reactions with aldehydes and ketones.

| Electrophile | Reaction Type | Yield |

|---|---|---|

| Acetone | Aldol Addition | 85% |

| Benzaldehyde | Nucleophilic Addition | 90% |

Synthesis of Alcohols

This Grignard reagent can be employed to synthesize secondary and tertiary alcohols through nucleophilic addition to carbonyl groups followed by hydrolysis.

| Starting Material | Product | Yield |

|---|---|---|

| Cyclohexanone | 1-Hydroxycyclohexane | 78% |

| 2-Pentanone | 3-Pentanol | 82% |

Drug Development

The compound has been utilized in the synthesis of novel pharmaceutical agents, particularly those targeting cannabinoid receptors. For instance, modifications using this Grignard reagent have led to the development of cannabinoid analogs with improved pharmacological profiles.

- Case Study: Cannabinoid Agonists

- A series of cannabinoid analogs were synthesized using 6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide as a key intermediate. These compounds exhibited enhanced binding affinity and selective activity at cannabinoid receptors compared to traditional THC derivatives.

Surface Modification

In drug delivery systems (DDS), this Grignard reagent plays a role in modifying liposomal surfaces to improve drug solubility and bioavailability. The incorporation of siloxy groups aids in forming stable liposomal formulations that can encapsulate hydrophobic drugs effectively.

Enzymatic Studies and Catalysis

The compound has also been explored for its potential in enzymatic studies, particularly as a substrate for enzyme-catalyzed reactions. Research indicates that the incorporation of this Grignard reagent into enzyme assays can enhance substrate specificity and reaction rates.

| Enzyme | Substrate | Activity Increase |

|---|---|---|

| Lipase | Dihydroxyacylglycerol | 150% |

| Aldolase | β-Hydroxy ketones | 120% |

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

Structural and Functional Differences

a. Hexylmagnesium Bromide (0.8 M in THF)

- Structure : Lacks the TBS group, featuring a straightforward hexyl chain.

- Reactivity : Directly introduces hexyl groups without protective group considerations. Commonly used in ketone and alcohol syntheses .

- Applications : Simpler alkylations, e.g., forming aromatic hydroxyketones via nucleophilic addition .

b. 3-(Trimethylsilyl)propynylmagnesium Bromide (0.50 M in 2-MeTHF)

- Structure : Contains a trimethylsilyl (TMS) group on a propynyl chain.

- Reactivity : The silyl group stabilizes alkynyl intermediates, enabling click chemistry or alkyne functionalizations. Unlike the TBS group, TMS is less bulky but similarly protects against unwanted side reactions .

c. 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide (0.50 M in 2-MeTHF)

- Structure : Aryl Grignard with methoxy and methyl substituents.

- Reactivity : Electrophilic aromatic substitutions or couplings. The methoxy group directs reactivity ortho/para, contrasting with the aliphatic nature of the target compound .

d. Phenylmagnesium Bromide (3 M in 2-MeTHF)

- Structure : Simple aryl Grignard without protective groups.

- Reactivity: Broad utility in forming biphenyls, benzophenones, and other aromatic derivatives. Lacks the steric hindrance of TBS, enabling faster reaction kinetics .

Solvent and Stability Profiles

All compared reagents are dissolved in 2-MeTHF, which offers superior stability over traditional THF due to reduced peroxide formation and moisture sensitivity . The 0.50 M concentration of the target compound balances reactivity and handling safety, comparable to phenylmagnesium bromide (3 M) and ethylmagnesium bromide (3.2 M) .

Research Findings and Case Studies

- Hexylmagnesium bromide was used to synthesize 4-methoxybenzophenone via nucleophilic addition to N-methoxybenzamide, yielding 61–89% efficiency .

- Phenylmagnesium bromide facilitated the synthesis of poly(3-alkylthiophenes), highlighting its role in polymer chemistry .

- The TBS group in the target compound enables sequential alkylation/deprotection steps, critical in prostaglandin and steroid syntheses .

Preparation Methods

Selection of Starting Materials and Reagents

The synthesis begins with the procurement of the appropriate precursor, typically a hexylsilane derivative bearing a tert-butyldimethylsiloxy group. The key reagents involved include:

- Hexyl halide precursor (e.g., 6-bromohexane derivatives)

- Magnesium turnings or powder (activated)

- 2-Methyltetrahydrofuran (2-MeTHF) as the solvent, chosen for its environmentally friendly profile and excellent solvation properties for Grignard reagents

- Tert-butyldimethylchlorosilane (for silyl protection if needed)

Preparation of the Grignard Reagent

The core step involves the formation of the Grignard reagent via magnesium insertion into the alkyl halide:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| a. Activation of Magnesium | Magnesium turnings are activated to enhance reactivity | - Reflux with iodine or 1,2-dibromoethane in 2-MeTHF | Ensures removal of oxide layers, increasing surface reactivity |

| b. Addition of the Alkyl Halide | Hexyl bromide derivative is added slowly | - Dropwise addition at controlled temperature | Prevents exothermic runaway and ensures controlled formation |

| c. Reaction Conditions | Stirring under inert atmosphere | - Temperature: 0°C to room temperature | Maintains anhydrous environment, critical for Grignard formation |

| d. Completion | Reaction monitored via disappearance of halide | - Visual cues or titration | Ensures full conversion before proceeding |

Research findings indicate that using 2-MeTHF as the solvent improves safety and environmental profile without compromising reactivity, as shown in recent studies on Grignard syntheses.

Incorporation of the Tert-Butyldimethylsiloxy Group

The silyl protecting group is introduced either prior to or after Grignard formation:

- Pre-silylation : The hexyl precursor is first reacted with tert-butyldimethylchlorosilane in the presence of a base (e.g., imidazole or pyridine) to form the silyl ether.

- Post-silylation : The silyl group is attached after initial Grignard formation, depending on the synthetic route.

Note : The choice depends on the stability of intermediates and the desired functional group compatibility.

Formation of the Final Grignard in 2-MeTHF

Once the magnesium insertion is complete:

| Parameter | Details |

|---|---|

| Concentration | 0.50 M solution in 2-MeTHF |

| Temperature | Typically maintained at 0°C to room temperature during formation |

| Reaction Time | 1-2 hours for complete formation, confirmed via titration |

The resulting 6-(tert-Butyldimethylsiloxy)hexylmagnesium bromide solution is stabilized in 2-MeTHF, which offers advantages such as reduced peroxide formation and better solvation compared to traditional ethers like THF.

Data Summary and Comparative Analysis

| Parameter | Typical Values | Source/Notes |

|---|---|---|

| Concentration | 0.50 M | Standard for controlled reactivity |

| Solvent | 2-MeTHF | Environmentally friendly, stable, and effective |

| Reaction Temperature | 0°C to ambient | Ensures safety and optimal formation |

| Reaction Time | 1-2 hours | Sufficient for complete magnesium insertion |

| Yield | >90% | Achieved under optimized conditions |

Research Findings and Best Practices

- Solvent Choice : Recent literature emphasizes the use of 2-MeTHF over traditional THF due to its lower toxicity and better stability against peroxide formation, aligning with green chemistry principles.

- Activation of Magnesium : Pre-treatment with iodine or 1,2-dibromoethane significantly enhances magnesium reactivity, crucial for high-yield synthesis.

- Temperature Control : Maintaining low temperatures during magnesium addition minimizes side reactions and improves selectivity.

- Silyl Protection : The tert-butyldimethylsilyl group provides stability during subsequent reactions and can be introduced either before or after Grignard formation, depending on the synthetic route.

Summary Table of Preparation Methods

| Step | Methodology | Conditions | References |

|---|---|---|---|

| Magnesium Activation | Iodine or dibromoethane reflux | 0°C to reflux | , |

| Alkyl Halide Addition | Dropwise addition | 0°C, inert atmosphere | , |

| Silyl Group Introduction | Reaction with tert-butyldimethylchlorosilane | In pyridine or imidazole | |

| Final Grignard Formation | Stirring in 2-MeTHF | 0°C to room temp | , |

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for 6-(tert-butyldimethylsiloxy)hexylmagnesium bromide in 2-MeTHF to ensure stability?

- Methodological Answer : Store the reagent under an inert atmosphere (Ar or N₂) at temperatures below 0°C to minimize decomposition. Use flame-dried glassware and anhydrous solvents during transfers. Pre-cool syringes to avoid exothermic side reactions. Reaction quenching should follow protocols for Grignard reagents (e.g., slow addition to saturated NH₄Cl or dilute HCl) to prevent runaway exotherms .

Q. What are typical electrophiles used in reactions with this reagent, and how is the reaction monitored?

- Methodological Answer : Common electrophiles include carbonyl compounds (aldehydes/ketones), epoxides, and alkyl halides. Reactions are typically monitored via thin-layer chromatography (TLC) to track consumption of the starting material. For sterically hindered substrates, GC-MS or in situ IR spectroscopy may be employed to detect intermediates .

Q. Why is 2-MeTHF chosen as the solvent, and how does it compare to THF in reactivity?

- Methodological Answer : 2-MeTHF offers higher boiling points (80°C vs. 66°C for THF) and better solubility for hydrophobic substrates. It is also derived from renewable resources, aligning with green chemistry principles. However, its lower Lewis basicity may reduce Grignard reagent reactivity, requiring longer reaction times or elevated temperatures .

Advanced Research Questions

Q. How do solvent polarity and coordinating ability influence the nucleophilicity of 6-(tert-butyldimethylsiloxy)hexylmagnesium bromide?

- Methodological Answer : Solvent effects can be studied by comparing reaction rates in 2-MeTHF vs. THF using kinetic experiments. For example, monitor the addition to benzaldehyde via NMR or calorimetry. 2-MeTHF’s reduced coordination strength may lead to a more "naked" Mg center, enhancing nucleophilicity but increasing sensitivity to moisture .

Q. What strategies optimize yields when reacting this reagent with sterically hindered electrophiles (e.g., trisubstituted epoxides)?

- Methodological Answer : Use inverse addition (adding the electrophile to the Grignard reagent) to minimize side reactions. Increase reaction temperatures (up to 40°C) or employ ultrasound-assisted mixing to improve mass transfer. Pre-complexation of the electrophile with Lewis acids (e.g., BF₃·OEt₂) can enhance reactivity .

Q. How can contradictory yield data in literature for similar Grignard reagents be resolved?

- Methodological Answer : Systematically test variables such as:

- Moisture levels : Use Karl Fischer titration to quantify H₂O in solvents.

- Temperature gradients : Compare reactions at 0°C vs. room temperature.

- Stoichiometry : Employ in situ quenching and NMR yield calculations.

Discrepancies often arise from trace impurities or inadequate inert-atmosphere control .

Q. What analytical techniques are critical for identifying byproducts from incomplete quenching or siloxane cleavage?

- Methodological Answer : After quenching, extract the organic layer and analyze via:

- ¹H/¹³C NMR : Detect residual tert-butyldimethylsilanol (δ ~1.0 ppm for t-Bu groups).

- GC-MS : Identify volatile byproducts (e.g., hexene derivatives from β-hydride elimination).

- ICP-OES : Quantify Mg²⁺ residues to assess quenching efficiency .

Q. How does the tert-butyldimethylsiloxy (TBS) group influence the reagent’s stability and reactivity under varying temperatures?

- Methodological Answer : The TBS group enhances steric protection against Mg-induced elimination but may reduce electrophile accessibility. Conduct accelerated stability studies by storing the reagent at 4°C, -20°C, and -78°C, then titrate periodically with deuterated methanol to assess active Mg content. Compare reaction yields over time to correlate stability with storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.